Intermediate Lipophilicity (XLogP3 = 0.5) Provides a Balanced Polarity Profile Distinct from Both Shorter-Chain and Aromatic Aminoethylamide Analogs
N-(2-Aminoethyl)-2-methylpentanamide has a computed XLogP3 of 0.5, placing it in the intermediate lipophilicity range [1]. This differentiates it from the more polar N-(2-aminoethyl)acetamide (LogP ≈ 0.17) and N-(2-aminoethyl)propionamide (estimated LogP ≈ −0.8) as well as from the significantly more lipophilic N-(2-aminoethyl)benzamide (LogP = 3.13) [2]. The intermediate LogP of 0.5 falls within the range often considered favorable for balancing aqueous solubility with passive membrane permeability in oral drug candidates, whereas the very low LogP of the propionamide analog may limit membrane penetration and the high LogP of the benzamide analog may reduce aqueous solubility [3].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | N-(2-aminoethyl)acetamide: LogP ≈ 0.17; N-(2-aminoethyl)propionamide: estimated LogP ≈ −0.8; N-(2-aminoethyl)benzamide: LogP = 3.13 |
| Quantified Difference | ΔLogP ≈ +0.33 (vs. acetamide); ΔLogP ≈ +1.3 (vs. propionamide); ΔLogP ≈ −2.6 (vs. benzamide) |
| Conditions | Computed values (PubChem XLogP3 for target; ACD/LogP or database-reported LogP for comparators) |
Why This Matters
The intermediate LogP of 0.5 positions N-(2-aminoethyl)-2-methylpentanamide as a scaffold of choice when a project requires moderate lipophilicity—avoiding the excessively polar character of short-chain analogs that may hinder membrane passage, while steering clear of the high LogP of aromatic analogs that may compromise solubility and promote non-specific protein binding.
- [1] PubChem CID 43210021. XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/43210021 (accessed April 2026). View Source
- [2] PubChem CID 28418, N-(2-aminoethyl)acetamide. LogP (ACD/LogP) = 0.17. https://pubchem.ncbi.nlm.nih.gov/compound/28418 (accessed April 2026). View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. (LogP range context for oral drug-likeness). View Source
